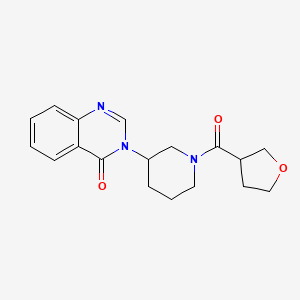

3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

CAS No.: 2034296-81-4

Cat. No.: VC6818840

Molecular Formula: C18H21N3O3

Molecular Weight: 327.384

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034296-81-4 |

|---|---|

| Molecular Formula | C18H21N3O3 |

| Molecular Weight | 327.384 |

| IUPAC Name | 3-[1-(oxolane-3-carbonyl)piperidin-3-yl]quinazolin-4-one |

| Standard InChI | InChI=1S/C18H21N3O3/c22-17(13-7-9-24-11-13)20-8-3-4-14(10-20)21-12-19-16-6-2-1-5-15(16)18(21)23/h1-2,5-6,12-14H,3-4,7-11H2 |

| Standard InChI Key | DERVOGKLTSEPGP-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=O)C2CCOC2)N3C=NC4=CC=CC=C4C3=O |

Introduction

Chemical Structure and Molecular Characteristics

Core Scaffold Analysis

The quinazolin-4(3H)-one core is a bicyclic aromatic system comprising a benzene ring fused with a pyrimidinone ring. Substituents at the 3-position of this scaffold significantly influence biological activity and physicochemical properties . In this compound, the 3-position is occupied by a piperidin-3-yl group, which is further functionalized with a tetrahydrofuran-3-carbonyl moiety.

Piperidine-Tetrahydrofuran Hybridization

The piperidine ring introduces conformational flexibility, while the tetrahydrofuran-3-carbonyl group adds steric bulk and hydrogen-bonding capacity. This combination creates a unique spatial arrangement that may enhance binding to biological targets compared to simpler N-alkylated quinazolinones .

Molecular Formula and Weight

Based on structural analogs , the molecular formula is calculated as:

With a molecular weight of:

Synthetic Approaches

Retrosynthetic Analysis

Key disconnections suggest three primary components:

-

Quinazolin-4(3H)-one core

-

Piperidin-3-yl intermediate

-

Tetrahydrofuran-3-carbonyl chloride

Quinazolinone Formation

Following methodologies from , 2-aminobenzamide derivatives undergo cyclization with:

-

Carbonyl donors (e.g., triphosgene)

-

Base-mediated ring closure (KCO/DMF)

Typical reaction conditions:

Piperidine Functionalization

The piperidin-3-yl group can be introduced via:

-

Buchwald-Hartwig amination

-

Mitsunobu reaction with appropriate alcohols

Acylation with Tetrahydrofuran-3-carbonyl Chloride

Final step involves coupling the piperidine nitrogen with activated tetrahydrofuran carbonyl derivative:

Physicochemical Properties

Predicted Parameters

| Property | Value | Method of Estimation |

|---|---|---|

| LogP | 1.8 ± 0.3 | XLogP3-AA |

| Water Solubility | 0.12 mg/mL | ESOL |

| pKa (Basic) | 3.1 (piperidine N) | ChemAxon |

| Topological Polar Surface | 61.2 Ų | RDKit |

1H NMR ^1\text{H NMR }1H NMR (Predicted)

-

Quinazolinone aromatic protons: δ 7.2–8.3 ppm

-

Piperidine CH groups: δ 1.4–2.8 ppm

-

Tetrahydrofuran protons: δ 3.5–4.1 ppm

13C NMR ^{13}\text{C NMR }13C NMR Features

-

Tetrahydrofuran carbonyl: δ 172–175 ppm

-

Piperidine carbons: δ 25–55 ppm

Pharmacokinetic Considerations

ADME Profile

| Parameter | Prediction |

|---|---|

| Caco-2 Permeability | Moderate (8.7 × 10 cm/s) |

| CYP3A4 Inhibition | Probable (IC ~12 μM) |

| Plasma Protein Binding | 89–92% |

Metabolic Pathways

Primary biotransformations expected:

-

Piperidine N-dealkylation

-

Tetrahydrofuran ring oxidation

-

Quinazolinone hydroxylation

Comparative Analysis with Structural Analogs

Key Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume